[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone
Description
[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone is a piperazine-based methanone derivative featuring a 2-methoxyphenyl group and a 2,3-dimethoxybenzyl substituent. Piperazine derivatives are widely explored for their pharmacological versatility, targeting enzymes, receptors, and viral proteins.
Properties
Molecular Formula |
C21H26N2O4 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C21H26N2O4/c1-25-18-9-5-4-8-17(18)21(24)23-13-11-22(12-14-23)15-16-7-6-10-19(26-2)20(16)27-3/h4-10H,11-15H2,1-3H3 |
InChI Key |
NFQBGDPYMVPRDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2,3-Dimethoxybenzyl Group: The piperazine core is then reacted with 2,3-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the 2,3-dimethoxybenzyl group.
Attachment of the 2-Methoxyphenyl Group: Finally, the compound is reacted with 2-methoxybenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone: undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The exact mechanism of action of [4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone is not fully understood. it is believed to interact with specific molecular targets such as neurotransmitter receptors in the brain. These interactions can modulate the activity of these receptors, potentially leading to therapeutic effects in conditions like depression or anxiety.
Comparison with Similar Compounds
The following analysis compares the target compound with structural analogs, focusing on substituent effects, biological targets, and activity.
Structural and Functional Analogues
Dual Tyrosinase Inhibitors
- [4-(4-Hydroxyphenyl)piperazin-1-yl]-(2-methoxyphenyl)methanone (MehT-3,7) Structure: 4-Hydroxyphenyl and 2-methoxyphenyl groups. Target: Dual inhibition of Agaricus bisporus tyrosinase (AbTYR) and human tyrosinase (hTYR). Activity: IC50 = 3.52 μM (AbTYR), 5.4 μM (hTYR). Key Insight: Hydroxyl groups enhance hydrogen bonding, while methoxy groups improve lipophilicity. Shorter chemical spacers between aromatic tails and piperazine cores optimize hTYR activity .
Antipsychotic Agents
- 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone Structure: Biphenyl core with 2-methoxyphenylpiperazine. Target: Dopamine (D2) and serotonin (5-HT2A) receptors. Activity: High anti-dopaminergic and anti-serotonergic activity; reduced catalepsy risk. Key Insight: QSAR models correlate brain/blood partition coefficient (QPlogBB) and electron affinity (EA) with receptor binding .
SARS-CoV-2 Main Protease (Mpro) Inhibitors
- (4-(2,3-Dichlorobenzyl)piperazin-1-yl)(pyridin-3-yl)methanone (Compound 3) Structure: 2,3-Dichlorobenzyl and pyridinyl groups. Target: SARS-CoV-2 Mpro. Key Insight: Chlorine atoms enhance hydrophobic interactions with the protease active site .
Influenza Nucleoprotein Stabilizers
- O-Methoxy-nucleozin
- Structure : 2-Methoxyphenyl linked to isoxazole and chloronitrophenyl groups.
- Target : Influenza nucleoprotein.
- Activity : Stabilizes protein-protein interactions (PPI) via π-π stacking and hydrogen bonds.
- Key Insight : Isoxazole rings and nitro groups optimize binding to conserved residues (e.g., ARG305, TYR289) .
5-HT1A Receptor Ligands
- 2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one (Compound 9) Structure: 2-Methoxyphenylpiperazine fused to isoindolinone. Target: 5-HT1A receptors. Activity: High in vitro binding affinity (Ki < 10 nM). Key Insight: Isoindolinone moieties improve receptor selectivity .
Structural-Activity Relationship (SAR) Analysis
Substituent Effects:
- Methoxy Groups : Enhance lipophilicity and membrane permeability but may reduce hydrogen bonding.
- Chlorine/Nitro Groups : Improve hydrophobic and π-π interactions but increase molecular weight.
- Hydroxyl Groups : Optimize hydrogen bonding but reduce metabolic stability.
Pharmacokinetic and Physicochemical Comparisons
*Estimated using fragment-based methods.
Biological Activity
The compound [4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone is a synthetic organic molecule that combines a piperazine ring with aromatic substituents, which are known for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C21H26N2O4
- Molecular Weight : 370.4 g/mol
The structure features a piperazine moiety that is substituted with a 2,3-dimethoxybenzyl group and a methoxyphenyl group. The presence of these functional groups suggests potential interactions with various biological targets, making it of significant interest in medicinal chemistry.
The biological activity of [4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors for various enzymes, including tyrosinase and other relevant targets in cancer biology.
- Receptor Modulation : The piperazine structure is often associated with modulation of neurotransmitter receptors, which could indicate potential applications in treating psychiatric disorders.
Biological Activity
Preliminary studies suggest that compounds with similar structures exhibit significant biological activities. Here are some notable findings:
Case Studies and Research Findings
- Tyrosinase Inhibition : Research indicates that piperazine derivatives can act as competitive inhibitors of tyrosinase, an enzyme involved in melanin production. For instance, related compounds demonstrated IC50 values indicating strong inhibitory effects without cytotoxicity on B16F10 melanoma cells .
- Neurotransmitter Receptor Interaction : Studies have shown that piperazine-based compounds can modulate serotonin and dopamine receptors. This interaction is crucial for developing treatments for mood disorders .
- Cancer Therapeutics : The compound's structural features suggest it may inhibit tumor growth by targeting specific pathways involved in cancer progression. Ongoing research aims to elucidate these mechanisms further .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
